2-Acetyloxy-2-ethylbutanoic acid
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Overview
Description
2-Acetyloxy-2-ethylbutanoic acid is a chemical compound with the CAS Number: 90113-80-7 . It has a molecular weight of 174.2 and its IUPAC name is 2-(acetyloxy)-2-ethylbutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 67-69°C . It is stored at room temperature .Scientific Research Applications
Enzymatic Kinetic Resolution
A study by Liese et al. (2002) discusses the membrane reactor development for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate in the synthesis of several ACE inhibitors. The process utilized the enantioselective hydrolysis catalyzed by the lipase from Pseudomonas cepacia in a two-phase system. This method allows for the efficient kinetic resolution of the racemic 2-hydroxy compound by overcoming strong product inhibition through the use of a diafiltration reactor, achieving high enantiomeric excess and space-time yield (Liese, Kragl, Kierkels, & Schulze, 2002).
Biocatalytic Synthesis
Ni et al. (2013) presented a scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate using a recombinant E. coli strain. This process showed excellent catalytic activity and high stereoselectivity, representing a significant advancement in the production of this chiral intermediate for ACE inhibitors. Strategies to improve the biocatalytic process included the use of an aqueous/organic biphasic system and substrate fed-batch, leading to high product yield and enantiomeric excess (Ni, Su, Li, Zhou, & Sun, 2013).
Biocatalyst Research
Research progress on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate, a crucial intermediate for ACE inhibitors, was summarized by Zhao Jin-mei (2008). The paper highlighted the synthesis routes and developments in biocatalysis, both domestically and internationally, offering a comprehensive overview of the state-of-the-art in this field (Zhao, 2008).
Pathway Analysis in Fruit Biosynthesis
Matich and Rowan (2007) investigated the biosynthesis of volatile esters in Red Delicious apples through pathway analysis using deuterium labeling and enantioselective gas chromatography-mass spectrometry. This study provides insights into the enzymatic activities and substrate limitations affecting the synthesis of branched-chain esters, including compounds structurally related to 2-Acetyloxy-2-ethylbutanoic acid, thereby enhancing our understanding of fruit flavor biosynthesis and its regulation (Matich & Rowan, 2007).
Safety and Hazards
The safety information for 2-Acetyloxy-2-ethylbutanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-acetyloxy-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFFWWNBQJLVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90113-80-7 |
Source
|
Record name | 2-(acetyloxy)-2-ethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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